4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine
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Overview
Description
4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a chlorine atom, a methylsulfanyl group, and an isopropyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine typically involves the following steps:
Chlorination: The starting material, 2-methylsulfanyl-6-propan-2-ylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions at the chlorine or methylsulfanyl positions can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents at the chlorine or methylsulfanyl positions.
Scientific Research Applications
4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine is similar to other pyrimidine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of an isopropyl group.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring and a different substitution pattern.
These compounds share similarities in their core structure but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S/c1-5(2)6-4-7(9)11-8(10-6)12-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLCYJSVXCHCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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